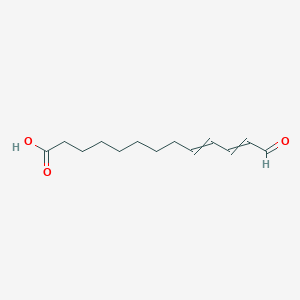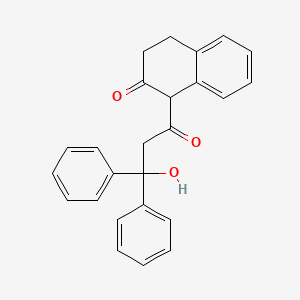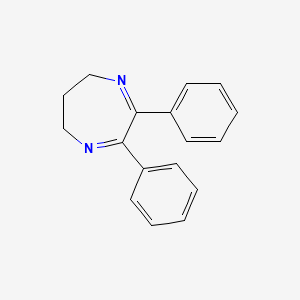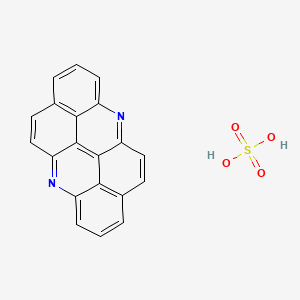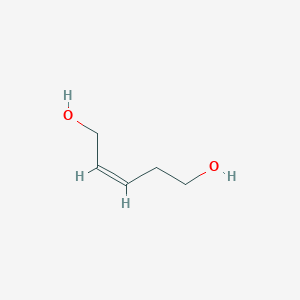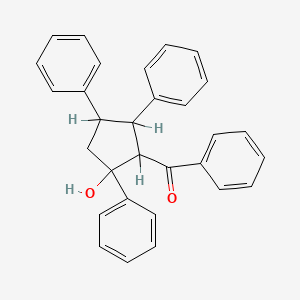
Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- is an organic compound with the molecular formula C30H26O2. It is a complex molecule characterized by a cyclopentyl ring substituted with hydroxy and phenyl groups, making it a significant compound in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to minimize by-products and maximize the yield of Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Methanone, (2-hydroxy-2,4,5-triphenylcyclopentyl)phenyl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octabenzone: Known for its use as a UV absorber in sunscreens and plastics.
(3,4-Dihydroxy-2-nitrophenyl) (phenyl)methanone: A benzophenone derivative with distinct chemical properties.
2-Hydroxy-5-methylbenzophenone: Another benzophenone derivative used in various industrial applications.
Uniqueness
Its cyclopentyl ring with multiple phenyl substitutions makes it a versatile compound in synthetic chemistry and industrial processes .
Propriétés
Numéro CAS |
33418-22-3 |
|---|---|
Formule moléculaire |
C30H26O2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(2-hydroxy-2,4,5-triphenylcyclopentyl)-phenylmethanone |
InChI |
InChI=1S/C30H26O2/c31-29(24-17-9-3-10-18-24)28-27(23-15-7-2-8-16-23)26(22-13-5-1-6-14-22)21-30(28,32)25-19-11-4-12-20-25/h1-20,26-28,32H,21H2 |
Clé InChI |
CYLGMZPRJLPEPP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)
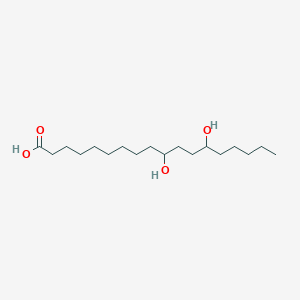
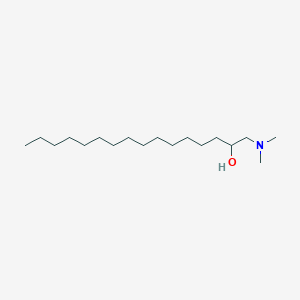
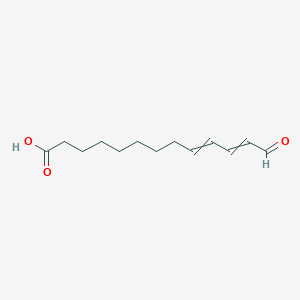
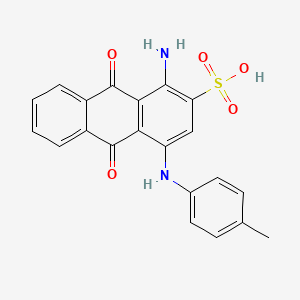
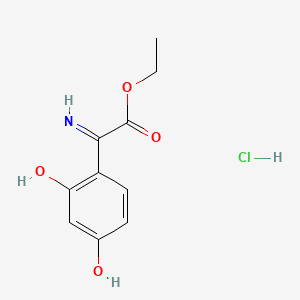
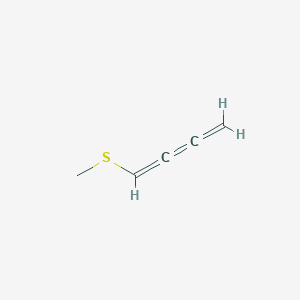
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)

